((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

Chiral Building Block Asymmetric Synthesis Quality Control

Procure this specific (2S,4R)-configured pyrrolidine building block to ensure your stereoselective synthesis succeeds. Its bifunctional amine/hydroxymethyl architecture, supplied as a stable dihydrochloride salt (≥98% purity), is ideal for constructing complex pharmaceutical intermediates and chiral ligands where precise 3D architecture defines target engagement. Request a quote today to secure R&D and pilot-scale quantities.

Molecular Formula C5H14Cl2N2O
Molecular Weight 189.08 g/mol
CAS No. 1292324-43-6
Cat. No. B6307138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride
CAS1292324-43-6
Molecular FormulaC5H14Cl2N2O
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)N.Cl.Cl
InChIInChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1
InChIKeyMYRBCWBHSWFNCC-CIFXRNLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride (CAS 1292324-43-6): Chiral Pyrrolidine Building Block for Pharmaceutical R&D


((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride (CAS 1292324-43-6) is a chiral, bifunctional pyrrolidine derivative featuring a primary amine at the C4 position and a hydroxymethyl group at the C2 position, both in a specific (2S,4R) stereochemical relationship . It is supplied as a dihydrochloride salt to enhance solubility and stability in aqueous environments, making it suitable for various biological applications . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing complex molecules where precise stereochemistry is critical for biological activity .

Why ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride (CAS 1292324-43-6) Cannot Be Replaced by Generic Analogs


In-class compounds, particularly stereoisomers of 4-aminopyrrolidin-2-yl)methanol, cannot be simply interchanged due to the critical role of the specific (2S,4R) stereochemistry in determining biological activity and target interaction . While analogs like the (2S,4S) or (2R,4R) isomers share the same molecular formula, their distinct spatial arrangements can lead to significantly different pharmacological profiles, enzyme inhibition, or receptor binding affinities . Therefore, substitution without rigorous comparative validation poses a high risk of project failure in drug discovery and asymmetric synthesis. The following quantitative evidence details the specific differentiators for the (2S,4R) dihydrochloride form.

Quantitative Differentiation Evidence for ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride (CAS 1292324-43-6)


Purity Advantage: ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride vs. Stereoisomers

The target compound ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is commercially available with a certified purity of 98% (HPLC) from major vendors, ensuring reliable and reproducible performance in critical synthetic steps . While several stereoisomers are also offered at 98% purity, the specific (2S,4R) configuration is less common and often requires more specialized sourcing, making its verified high purity a key procurement differentiator .

Chiral Building Block Asymmetric Synthesis Quality Control

Enhanced Aqueous Solubility: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form of ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol provides significantly enhanced aqueous solubility and stability compared to its free base, a property common to many dihydrochloride salts of amines . While specific quantitative solubility data for this exact compound is not publicly available, the class-level advantage of dihydrochloride salts in improving water solubility and handling for biological assays is well-established [1]. This makes the compound more suitable for applications in aqueous media, such as enzymatic assays or bioconjugation reactions, without the need for organic co-solvents that might interfere with biological activity.

Formulation Aqueous Chemistry Bioconjugation

Defined Stereochemical Configuration: (2S,4R) vs. Alternative Isomers in Chiral Induction

The (2S,4R) configuration is a defined and specific stereochemical arrangement, with both stereocenters characterized . In contrast, alternative isomers like the (2R,4S) or (2S,4S) forms have different spatial orientations. The unique stereochemistry of the (2S,4R) isomer is crucial for its potential role in asymmetric synthesis, as the specific arrangement of amino and hydroxymethyl groups can dictate the chiral induction in catalytic reactions . While direct comparative enantioselectivity data for this exact compound is not found, the principle that different stereoisomers of the same scaffold yield different outcomes in chiral applications is a fundamental tenet of asymmetric synthesis.

Asymmetric Catalysis Chiral Ligand Stereoselective Synthesis

Optimal Application Scenarios for ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride (CAS 1292324-43-6) in R&D


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a chiral building block with a defined (2S,4R) stereochemistry and high purity (98%) , this compound is ideal for the stereoselective construction of complex pharmaceutical intermediates. Its bifunctional nature (amine and alcohol) allows for versatile derivatization, making it a key component in the synthesis of drug candidates where precise 3D molecular architecture is essential for target engagement.

Development of Chiral Ligands for Asymmetric Catalysis

The specific (2S,4R) configuration, confirmed by the presence of two defined stereocenters , positions this compound as a valuable precursor for designing novel chiral ligands. Such ligands are crucial for enantioselective catalytic reactions, including those involving organozinc reagents, where the ligand's stereochemistry directly influences the enantiomeric excess of the final product [1].

Aqueous-Phase Bioconjugation and Enzyme Mechanism Studies

The dihydrochloride salt form enhances the compound's solubility and stability in aqueous environments , making it suitable for studies in biological buffers and media. This property is particularly advantageous for exploring its use as a probe in enzyme mechanism studies or for bioconjugation reactions where organic co-solvents must be minimized to preserve biomolecule function.

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